molecular formula C18H19N5O2S B12767621 Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- CAS No. 102367-56-6

Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-

Cat. No.: B12767621
CAS No.: 102367-56-6
M. Wt: 369.4 g/mol
InChI Key: JVIWJZINHSAZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- is a complex organic compound that belongs to the class of xanthine derivatives. It is structurally characterized by the presence of a theophylline core linked to a benzothiazine moiety. This compound is of significant interest due to its potential pharmacological and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- typically involves multi-step organic reactions. One common method includes the alkylation of theophylline with a benzothiazine derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Bases: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying xanthine derivatives and their reactivity.

    Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating respiratory diseases, given its structural similarity to theophylline, a known bronchodilator.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- involves its interaction with various molecular targets. It is believed to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the respiratory tract. Additionally, it may act as an adenosine receptor antagonist, contributing to its bronchodilator effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Theophylline, 7-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)- is unique due to its benzothiazine moiety, which may confer additional pharmacological properties not present in other xanthine derivatives. This structural feature could potentially enhance its therapeutic efficacy and broaden its application spectrum .

Properties

CAS No.

102367-56-6

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

7-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H19N5O2S/c1-18(2)11-7-5-6-8-12(11)26-13(20-18)9-23-10-19-15-14(23)16(24)22(4)17(25)21(15)3/h5-8,10H,9H2,1-4H3

InChI Key

JVIWJZINHSAZGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2SC(=N1)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.